1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione 1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 13698-89-0
VCID: VC21010667
InChI: InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-14(25)17-18(19(11)23)21(27)16-13(24)7-6-12(22)15(16)20(17)26/h2-8,24-25H,22-23H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O
Molecular Formula: C21H16N2O5
Molecular Weight: 376.4 g/mol

1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione

CAS No.: 13698-89-0

Cat. No.: VC21010667

Molecular Formula: C21H16N2O5

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione - 13698-89-0

Specification

CAS No. 13698-89-0
Molecular Formula C21H16N2O5
Molecular Weight 376.4 g/mol
IUPAC Name 1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione
Standard InChI InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-14(25)17-18(19(11)23)21(27)16-13(24)7-6-12(22)15(16)20(17)26/h2-8,24-25H,22-23H2,1H3
Standard InChI Key XDWMUDQKNPIWDS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator